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Terrestrosin K

Pharmacokinetics Bioavailability Traditional Chinese Medicine Processing

For SFT pharmacokinetic and QC studies, Terrestrosin K (≥98%) is essential. Unlike Terrestrosin D, its bioavailability is enhanced by stir-frying, making it the validated Q-marker for processed materials. Use as an analytical standard for fingerprinting and batch consistency.

Molecular Formula C51H82O24
Molecular Weight 1079.2 g/mol
Cat. No. B10817865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerrestrosin K
Molecular FormulaC51H82O24
Molecular Weight1079.2 g/mol
Structural Identifiers
SMILESCC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)CCC(C)COC9C(C(C(C(O9)CO)O)O)O
InChIInChI=1S/C51H82O24/c1-19(18-67-46-41(64)37(60)34(57)28(14-52)70-46)5-8-26-20(2)33-27(69-26)12-25-23-7-6-21-11-22(9-10-50(21,3)24(23)13-32(56)51(25,33)4)68-47-43(66)40(63)44(31(17-55)73-47)74-49-45(39(62)36(59)30(16-54)72-49)75-48-42(65)38(61)35(58)29(15-53)71-48/h19,21-25,27-31,33-49,52-55,57-66H,5-18H2,1-4H3
InChIKeyTVRRDUXJKROMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terrestrosin K: A Furostanol Saponin Reference Standard from Tribulus terrestris for Pharmacokinetic and Quality Control Research


Terrestrosin K (CAS: 193605-07-1) is a furostanol steroidal saponin isolated from the fruits of Tribulus terrestris L. [1]. As a key phytochemical constituent, it has been identified as a primary compound of interest in the study of cardiovascular and cerebrovascular applications . Its role extends beyond general biological activity to serve as a critical analytical marker, particularly in the quality assessment and process optimization of botanicals derived from this species [2].

The Case Against Substituting Terrestrosin K: Critical Divergence in Processing-Dependent Pharmacokinetics and Q-Marker Status


In-class steroidal saponins from Tribulus terrestris cannot be interchanged indiscriminately for research purposes, as their pharmacokinetic fates and chemical stability are profoundly altered by processing methods like stir-frying [1]. While compounds like Terrestrosin D and Terrestrosin K share a common botanical origin, their behavior diverges significantly under identical processing conditions, with one showing increased bioavailability and the other a marked decrease [1]. This processing-dependent differentiation is so pronounced that Terrestrosin K has been exclusively designated as a Q-marker for stir-fried Fructus Tribuli (SFT), whereas Terrestrosin D is the marker for the raw form (RFT) [2]. Procurement based solely on structural class or generic plant source therefore fails to account for these critical, application-specific differences in chemical behavior and quality control relevance.

Quantitative Differentiation of Terrestrosin K: Comparative Evidence from Pharmacokinetics, Chemical Processing, and Quality Marker Validation


Terrestrosin K Exhibits Processing-Dependent Pharmacokinetic Enhancement in Vivo Unlike Terrestrosin D

In a direct comparative UHPLC-MS/MS pharmacokinetic study in rats, the bioavailability of Terrestrosin K increased significantly after administration of stir-fried Fructus Tribuli (SFT) extract compared to the crude (CFT) extract. In stark contrast, the closely related analog Terrestrosin D showed a significant decrease in exposure under the identical conditions [1]. This demonstrates that processing (stir-frying) has opposite effects on the in vivo disposition of these two structurally similar saponins.

Pharmacokinetics Bioavailability Traditional Chinese Medicine Processing

Terrestrosin K Content is Differentially Modulated During Thermal Processing Compared to Terrestroside B

The stability and transformation kinetics of Terrestrosin K under thermal stress (stir-frying) differ from those of another major saponin, Terrestroside B. While both compounds initially increase in content, their degradation profiles diverge based on time and temperature parameters [1]. This highlights the unique chemical reactivity of Terrestrosin K during the processing of Tribuli Fructus.

Phytochemistry Process Optimization Quality Control

Validated Role of Terrestrosin K as a Specific Quality Marker (Q-Marker) for Processed Tribuli Fructus

An integrated strategy combining UHPLC-Q-TOF/MS, chemometrics, and network pharmacology identified and validated Terrestrosin K as the specific Q-marker for stir-fried Fructus Tribuli (SFT). In contrast, the analog Terrestrosin D was validated as the Q-marker for raw Fructus Tribuli (RFT) [1]. This designation is a formal, data-driven distinction for quality control purposes.

Quality Marker (Q-Marker) Herbal Medicine Standardization Chemometrics

Validated Research and Industrial Applications for Terrestrosin K Based on Evidence of Pharmacokinetic and Quality Marker Differentiation


Pharmacokinetic Studies of Processed Tribulus terrestris Formulations

Use as an analytical standard in preclinical pharmacokinetic studies involving stir-fried Fructus Tribuli (SFT). Based on the evidence that its bioavailability is significantly enhanced after stir-frying (unlike Terrestrosin D) [1], Terrestrosin K is the more relevant and quantifiable marker for correlating in vivo exposure of processed extracts.

Quality Control and Standardization of Stir-Fried Tribuli Fructus (SFT)

Employ as the primary reference standard for the chemical fingerprinting and quantitative analysis of stir-fried Fructus Tribuli materials. The validation of Terrestrosin K as the specific Q-marker for SFT provides a robust, data-driven basis for its use in batch-to-batch consistency, process optimization, and ensuring compliance with quality specifications for processed herbal materials [2].

Investigating the Chemical Mechanisms of Traditional Processing (Paozhi)

Utilize as a key probe in studies designed to elucidate the chemical transformations that occur during the stir-frying of Fructus Tribuli. Evidence shows that Terrestrosin K content changes through dehydroxylation and deglycosylation reactions in a temperature- and time-dependent manner [3], making it a critical analyte for understanding the scientific basis of this traditional processing technique.

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